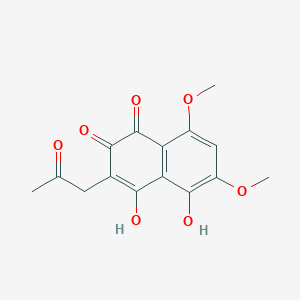
2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Functional Group Introduction: Introduction of hydroxyl and methoxy groups through electrophilic aromatic substitution reactions.
Side Chain Modification: Introduction of the 2-oxopropyl group via Friedel-Crafts acylation.
Oxidation: Oxidation of the naphthalene ring to form the quinone structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order quinones, while reduction may produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology
Biologically, naphthoquinones are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological activities.
Medicine
In medicine, derivatives of naphthoquinones are explored for their therapeutic potential, including anti-inflammatory and anticancer effects.
Industry
Industrially, naphthoquinones are used in dyes, pigments, and as intermediates in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Redox Cycling: Generating reactive oxygen species that can damage cellular components.
Enzyme Inhibition: Inhibiting key enzymes involved in cellular processes.
Signal Transduction: Modulating signaling pathways that control cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydroxy-1,4-naphthoquinone: Known for its antimicrobial properties.
6,8-Dimethoxy-1,4-naphthoquinone: Studied for its anticancer activity.
3-(2-Oxopropyl)-1,4-naphthoquinone: Investigated for its role in redox biology.
Uniqueness
2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other naphthoquinones.
Eigenschaften
CAS-Nummer |
96888-56-1 |
|---|---|
Molekularformel |
C15H14O7 |
Molekulargewicht |
306.27 g/mol |
IUPAC-Name |
4,5-dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C15H14O7/c1-6(16)4-7-12(17)11-10(15(20)13(7)18)8(21-2)5-9(22-3)14(11)19/h5,17,19H,4H2,1-3H3 |
InChI-Schlüssel |
OAMJXSHXHCIEEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C2=C(C(=CC(=C2O)OC)OC)C(=O)C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


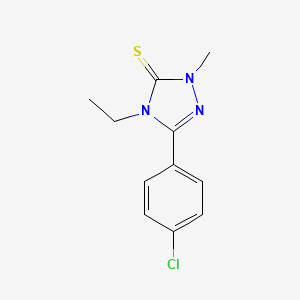

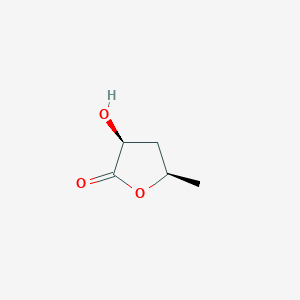
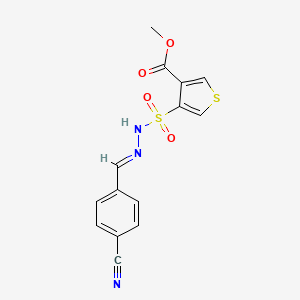
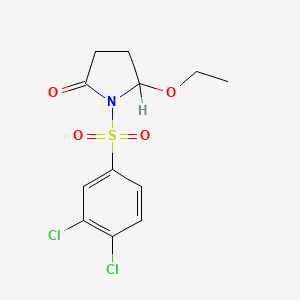
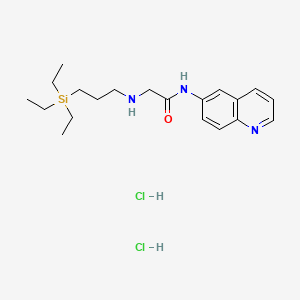
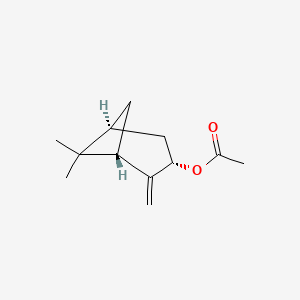



![Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-](/img/structure/B12736890.png)
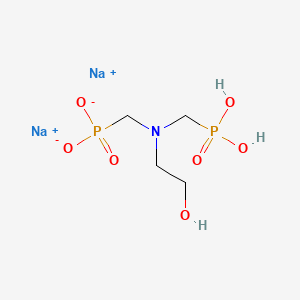
![N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide](/img/structure/B12736899.png)

